molecular formula C16H18BrNO3 B134004 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one CAS No. 158299-05-9

3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one

Cat. No. B134004
CAS RN: 158299-05-9
M. Wt: 352.22 g/mol
InChI Key: APCHXTHKSJHPPE-UHFFFAOYSA-N
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Description

“3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one” is a chemical compound with the CAS Number: 158299-05-9 . It has a molecular weight of 352.23 and its molecular formula is C16H18BrNO3 .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The boiling point is 485°C at 760 mmHg . The melting point is between 73-75°C .

Scientific Research Applications

  • Enantiopure Spiro[benzo[b][1,4]oxazine-2,3'-oxindole] Synthesis : A study by Hajra, Hazra, and Abu Saleh (2019) demonstrated a method for synthesizing enantiopure spiro[benzo[b][1,4]oxazine-2,3'-oxindole] with high enantiopurity. This process involved a regio- and stereoselective spiroaziridine ring opening followed by a tandem cyclization reaction, extending to asymmetric synthesis of NH-free spiro[benzo[b][1,4]oxazine-2,3'-xindole] while retaining optical activity (Hajra, Hazra, & Abu Saleh, 2019).

  • Synthesis of Spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] : Kolluri et al. (2018) explored the cyclization of specific compounds leading to the unexpected formation of spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via an unusual ring-expansion process. This study highlighted the potential of these compounds in medicinal chemistry (Kolluri, Zhang, Singh, & Duncton, 2018).

  • Acylation of 3-Aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes] : Markosyan et al. (2021) developed methods for synthesizing acyl and diacyl derivatives of 1′H-spiro[cycloheptane-1,2′-naphthalenes] and spiro[cycloheptane-1,5′-naphtho[1,2-d][1,3]oxazin]-4′(6′H)-ones. These findings provide insights into the synthesis of novel compounds with potential applications in various fields of chemistry (Markosyan, Ayvazyan, Gabrielyan, & Mamyan, 2021).

  • Microwave Assisted Synthesis of Spiro-1,3-Oxazines : Saikia et al. (2014) reported a methodology for synthesizing spiro-1,3-oxazine derivatives using microwave-assisted cyclization. This approach offers a mild and efficient way to create these derivatives, with potential applications in pharmaceutical and synthetic chemistry (Saikia, Baruah, Pahari, Borah, Goswami, & Konwar, 2014).

  • Synthesis of Dibrominative Spirocyclic Benzo[d][1,3]oxazines : Chaisan et al. (2021) developed a catalytic process for forming gem-dibromospirocyclic benzo[d][1,3]oxazines. The spirocyclic products obtained have been shown to be valuable both as pharmacophores and synthetic precursors (Chaisan, Ruengsangtongkul, Tummatorn, Ruchirawat, Chainok, & Thongsornkleeb, 2021).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-(2-bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCHXTHKSJHPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(=O)C2=CC=CC=C2OC13CCCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438380
Record name 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158299-05-9
Record name 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 89.1 ml of 2-bromopropionyl bromide in 95 ml of methylene chloride and a solution of 61.13 g of pyridine in 95 ml of methylene chloride are added dropwise to a suspension of 140 g of spiro[2,3-dihydro-4H-1,3-benzoxazine-2,1'-cyclohexan]-4-one in 190 ml of methylene chloride under nitrogen atmosphere at -5° C. during about 45 minutes. Then the mixture is stirred at a room temperature for 6 hours. The reaction mixture is poured into 500 ml of water and the mixture is extracted with methylene chloride. The extract is washed, dried and evaporated to remove the solvent and the residue obtained is crystallized from methanol and the crystals are collected by filtration to obtain 197.3 g of 3-(2-bromopropionyl)-spiro[2,3-dihydro-4H-1,3-benzoxazine-2,1'-cyclohexan]-4-one.
Quantity
89.1 mL
Type
reactant
Reaction Step One
Quantity
61.13 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is the significance of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one in pharmaceutical chemistry?

A1: This compound serves as a crucial intermediate in the synthesis of Meropenem []. Meropenem is a broad-spectrum antibiotic belonging to the carbapenem class, known for its efficacy against a wide range of bacterial infections. The synthesis of such intermediates is vital in pharmaceutical chemistry as it allows for the large-scale production of essential medications like Meropenem.

Q2: Can you describe the synthetic route for producing 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one as outlined in the research?

A2: The research outlines a two-step synthesis []:

  1. Bromopropanoylation: The spiro compound then reacts with 2-bromopropionyl bromide to yield the final product, 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one. The reported purity of the final product is 99% with a total yield of 78% [].

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